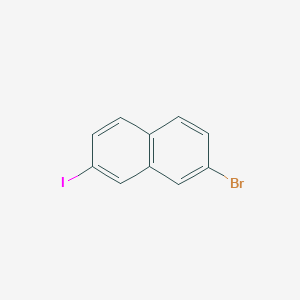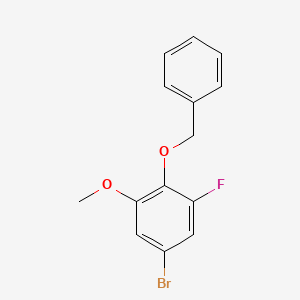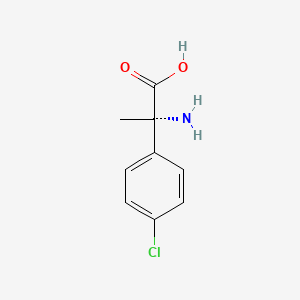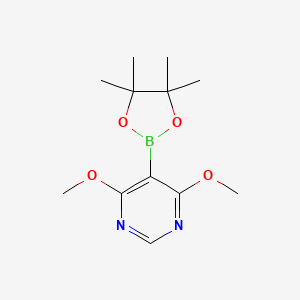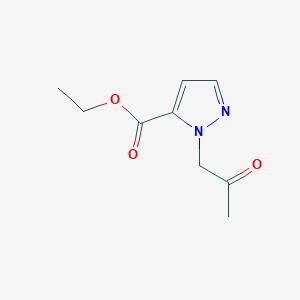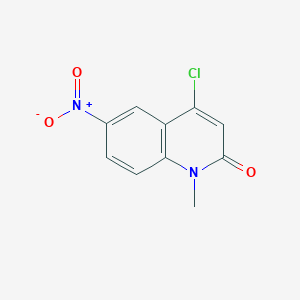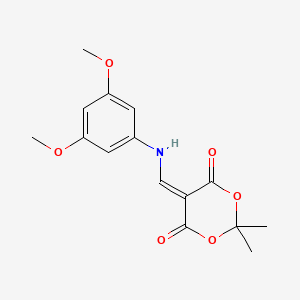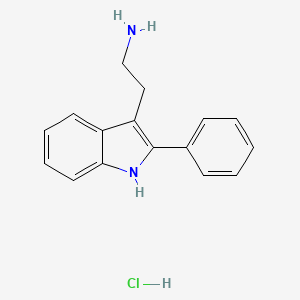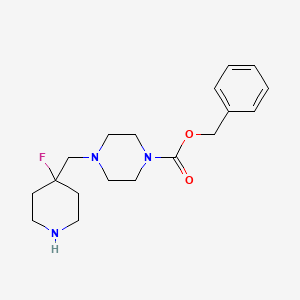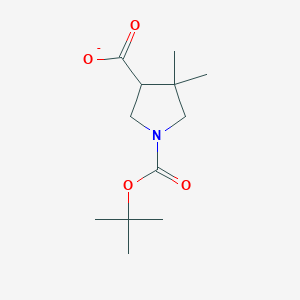![molecular formula C7H13NO3 B13915956 Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate CAS No. 869012-04-4](/img/structure/B13915956.png)
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C7H13NO3. It is characterized by the presence of a three-membered cyclopropyl ring, a hydroxymethyl group, and a carbamate functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate typically involves the reaction of ethyl carbamate with a cyclopropyl derivative. One common method is the reaction of ethyl carbamate with 1-(hydroxymethyl)cyclopropane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated cyclopropyl carbamates.
科学的研究の応用
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as insecticides and pesticides, due to its effectiveness in controlling pests.
作用機序
The mechanism of action of Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in the context of its use as an insecticide, it may inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death.
類似化合物との比較
Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-cyclopropylcarbamate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical properties and applications.
Ethyl N-[1-(hydroxymethyl)cyclopropyl]urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
869012-04-4 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-6(10)8-7(5-9)3-4-7/h9H,2-5H2,1H3,(H,8,10) |
InChIキー |
NBTPYBHPTRRIGG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



